Strychnine Sulfate: A Historical and Technical Guide to its Role in Neuroscience
Strychnine Sulfate: A Historical and Technical Guide to its Role in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strychnine (B123637), a potent convulsant alkaloid, has played a pivotal role in the annals of neuroscience. Its discovery and subsequent application as a research tool were instrumental in elucidating the fundamental principles of synaptic transmission and the function of inhibitory neurotransmission. This technical guide provides a comprehensive overview of the discovery of strychnine, its historical application in neuroscience research, and a detailed examination of its mechanism of action as a competitive antagonist of the glycine (B1666218) receptor. The document includes a compilation of quantitative data on its binding affinity and potency, detailed protocols for key historical experiments, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience and drug development.
Discovery and Historical Perspective
The journey of strychnine from a natural toxin to a powerful tool in neuroscience began in the early 19th century. The toxic properties of the seeds from the Strychnos nux-vomica tree, native to India and Southeast Asia, were known for centuries. However, it was not until 1818 that the French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou first isolated the active compound, strychnine.[1]
Its initial applications were primarily as a pesticide and, in small doses, as a medicinal stimulant. However, its profound effects on the nervous system soon attracted the attention of physiologists. A landmark moment in its neuroscientific application came in 1915 when J.G. Dusser de Barenne utilized topical application of strychnine to the cerebral cortex of animals to map sensory and motor areas.[2] This technique, known as "strychnine neuronography," involved applying small pieces of filter paper soaked in a strychnine solution to the exposed cortex and observing the resulting hypersensitivity in corresponding parts of the body.[2] This innovative approach provided a method for functional mapping of the brain before the advent of more sophisticated electrophysiological techniques.
Further solidifying its importance, Sir John Eccles, a Nobel laureate, extensively used strychnine in the 1950s in his pioneering research on the spinal cord. His experiments were crucial in demonstrating the existence of inhibitory postsynaptic potentials (IPSPs) and establishing the concept of chemical synaptic transmission in the central nervous system.[3][4][5][6][7] By showing that strychnine selectively blocked postsynaptic inhibition in the spinal cord, Eccles and his colleagues provided strong evidence for the role of a chemical transmitter in this process, which was later identified as glycine.
Mechanism of Action: Glycine Receptor Antagonism
Strychnine exerts its dramatic physiological effects by acting as a highly selective and potent competitive antagonist of the ionotropic glycine receptor (GlyR). Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, responsible for modulating motor neuron activity and processing sensory information.
The glycine receptor is a ligand-gated chloride ion channel. When glycine binds to its receptor on the postsynaptic membrane, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential in response to excitatory stimuli. This process is known as inhibitory postsynaptic potential (IPSP).
Strychnine competitively binds to the same site on the GlyR as glycine but does not activate the channel. By occupying the binding site, strychnine prevents glycine from binding and exerting its inhibitory effect. This disinhibition leads to an unchecked propagation of excitatory signals, resulting in the characteristic muscle spasms and convulsions associated with strychnine poisoning.
Quantitative Data
The interaction of strychnine with the glycine receptor has been extensively quantified through various experimental paradigms. The following tables summarize key quantitative data for strychnine sulfate.
| Parameter | Value | Species/Tissue | Reference |
| Kd (dissociation constant) | 12 nM | Rat pons, medulla, and spinal cord synaptic membranes | [8] |
| 13 nM | Rat spinal cord sections | [9] | |
| 98 nM | Purified α1 GlyR | [8] | |
| Affinity Constant (for strychnine) | 0.03 µM | Rat spinal cord synaptic membranes | [1][10][11] |
| Affinity Constant (for glycine) | 10 µM | Rat spinal cord synaptic membranes | [1][10][11] |
| Parameter | Value | Preparation | Reference |
| IC50 (for glycine displacement of [3H]strychnine) | ~10 µM | Rat spinal cord synaptic membranes | [1][10][11] |
| IC50 (for strychnine inhibition of glycine-induced current) | ~30 nM | Recombinant human α1 GlyR | [12] |
| EC50 (for glycine-induced current) | 0.26 mM | Purified α1 GlyR | [8] |
Experimental Protocols
The following sections provide detailed methodologies for key historical experiments that were instrumental in understanding the discovery and mechanism of action of strychnine.
Strychnine Neuronography (Method of J.G. Dusser de Barenne)
This technique was a foundational method for functional brain mapping.
Objective: To map sensory and motor areas of the cerebral cortex by observing the physiological effects of localized strychnine application.
Experimental Animal: Cat or monkey.
Procedure:
-
Anesthesia and Surgical Exposure: The animal is anesthetized, and a craniotomy is performed to expose the cerebral cortex.
-
Preparation of Strychnine Applicators: Small pieces of absorbent filter paper (1-5 mm2) are soaked in a solution of strychnine sulfate. The exact concentration of the strychnine solution was often determined empirically.
-
Topical Application: The strychnine-soaked filter paper is carefully placed on a specific area of the exposed cortex.
-
Observation of Effects: The researcher observes the animal for signs of heightened sensitivity or motor responses in specific parts of the body. For example, application to a specific region of the somatosensory cortex would lead to hyperesthesia (increased sensitivity to touch) in the corresponding contralateral part of the body.
-
Mapping: By systematically moving the point of application and recording the corresponding physiological changes, a functional map of the cortex can be generated.
[3H]-Strychnine Radioligand Binding Assay (Based on Young and Snyder, 1973)
This assay was crucial for quantifying the binding of strychnine to its receptor and demonstrating the competitive nature of its interaction with glycine.
Objective: To measure the specific binding of [3H]-strychnine to synaptic membranes from the spinal cord and to determine the affinity of glycine for the strychnine binding site.
Materials:
-
Rat spinal cord tissue
-
[3H]-strychnine (radioligand)
-
Unlabeled strychnine
-
Glycine
-
Sodium-potassium phosphate (B84403) buffer (pH 7.4)
-
Centrifuge
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Preparation of Synaptic Membranes:
-
Homogenize fresh rat spinal cord tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: [3H]-strychnine and the membrane preparation.
-
Non-specific Binding: [3H]-strychnine, the membrane preparation, and a high concentration of unlabeled strychnine (to saturate the specific binding sites).
-
Competition: [3H]-strychnine, the membrane preparation, and varying concentrations of glycine.
-
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 10 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For the competition experiment, plot the percentage of specific [3H]-strychnine binding against the concentration of glycine to determine the IC50 value (the concentration of glycine that inhibits 50% of the specific strychnine binding).
-
Electrophysiological Recording of Glycine-Induced Currents and Strychnine Blockade (Voltage-Clamp)
This technique allows for the direct measurement of the physiological effects of glycine and strychnine on individual neurons.
Objective: To record the chloride current induced by glycine in a spinal cord neuron and to demonstrate its blockade by strychnine.
Preparation:
-
Animal Model: Typically, a slice preparation from the spinal cord of a young rat or mouse is used.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): To maintain the viability of the neurons in the slice.
-
Internal Solution: To fill the recording micropipette, with ionic concentrations mimicking the intracellular environment of the neuron.
-
-
Equipment:
-
Patch-clamp amplifier
-
Micromanipulator
-
Microscope with infrared differential interference contrast (IR-DIC) optics
-
Data acquisition system
-
Procedure:
-
Slice Preparation: The animal is anesthetized, and the spinal cord is rapidly dissected and placed in ice-cold, oxygenated aCSF. Transverse slices of the spinal cord are then prepared using a vibratome.
-
Recording Setup: A slice is transferred to a recording chamber on the stage of the microscope and continuously perfused with oxygenated aCSF. A neuron within the slice is identified for recording.
-
Whole-Cell Patch-Clamp:
-
A glass micropipette filled with the internal solution is advanced towards the selected neuron using a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp).
-
-
Recording Protocol:
-
The neuron is voltage-clamped at a holding potential where chloride currents are prominent (e.g., -70 mV).
-
Glycine is applied to the slice via the perfusion system. The opening of glycine receptors will result in an inward or outward chloride current, depending on the electrochemical gradient for chloride, which can be measured by the amplifier.
-
After recording a stable glycine-induced current, strychnine is co-applied with glycine.
-
-
Observation and Analysis:
-
The application of strychnine will lead to a reduction or complete block of the glycine-induced current.
-
By applying different concentrations of strychnine, a dose-response curve can be generated to determine the IC50 of the blockade.
-
Visualizations
Signaling Pathway
Caption: Glycine receptor signaling pathway and the antagonistic action of strychnine.
Experimental Workflows
Caption: Experimental workflow for a [3H]-strychnine radioligand binding assay.
Caption: Experimental workflow for a voltage-clamp recording of strychnine's effect on glycine-induced currents.
Conclusion
Strychnine, once a feared poison, has had a profound and lasting impact on the field of neuroscience. Its discovery and application as a research tool were pivotal in shaping our understanding of chemical neurotransmission and the critical role of inhibition in the nervous system. The detailed study of its interaction with the glycine receptor has not only illuminated fundamental physiological processes but also provided a model for the study of ligand-receptor interactions. This technical guide, by consolidating historical context, quantitative data, and detailed experimental protocols, aims to provide a valuable resource for contemporary researchers, ensuring that the legacy of strychnine as a tool of discovery continues to inform future neuroscientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. neurologie.nl [neurologie.nl]
- 3. John Eccles' studies of spinal cord presynaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. John Eccles' pioneering role in understanding central synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. John Eccles (1903-97) and the experiment that proved chemical synaptic transmission in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRESYNAPTIC INHIBITION IN THE SPINAL CORD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism of ligand-gated ion channel receptors: two domains of the glycine receptor alpha subunit form the strychnine-binding site - PMC [pmc.ncbi.nlm.nih.gov]
